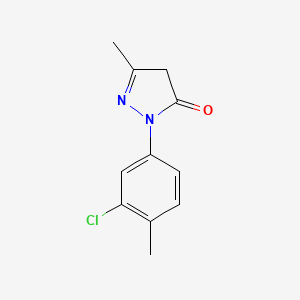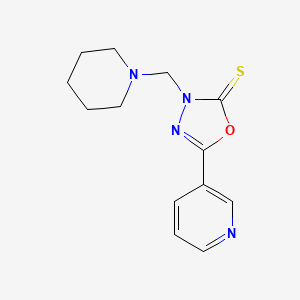
N-(2,4-dimethylphenyl)-N'-isobutylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N'-isobutylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its antioxidant properties. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different areas of research.
作用机制
N-(2,4-dimethylphenyl)-N'-isobutylthiourea acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has the ability to chelate metals such as iron and copper, which can contribute to oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been shown to have a protective effect against oxidative stress in various cell types, including neurons, cardiomyocytes, and endothelial cells. It has also been shown to improve mitochondrial function and reduce inflammation. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been studied for its potential to prevent or mitigate the effects of neurodegenerative diseases, cardiovascular diseases, and cancer.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for research purposes. N-(2,4-dimethylphenyl)-N'-isobutylthiourea also has a high antioxidant capacity and can protect against oxidative stress in various cell types. However, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-isobutylthiourea. One potential area of study is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-isobutylthiourea in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has potential applications in cancer research, as it has been shown to inhibit tumor growth and metastasis. Overall, N-(2,4-dimethylphenyl)-N'-isobutylthiourea has significant potential for use in various areas of scientific research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
N-(2,4-dimethylphenyl)-N'-isobutylthiourea can be synthesized through the reaction of 2,4-dimethylphenyl isothiocyanate with isobutylamine in the presence of a catalyst such as triethylamine. The reaction yields N-(2,4-dimethylphenyl)-N'-isobutylthiourea as a white crystalline solid with a high yield and purity.
科学研究应用
N-(2,4-dimethylphenyl)-N'-isobutylthiourea has been widely used in scientific research for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various cell types. N-(2,4-dimethylphenyl)-N'-isobutylthiourea has also been used in the study of neurodegenerative diseases, cardiovascular diseases, and cancer.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXFOOGBZDMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)

![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)
![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)

![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)